Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-
Description
Chemical Structure and Properties The compound "Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-" (CAS: 68400-40-8) features a benzenesulfonic acid backbone with two key substituents:
- A 3-amino group (-NH₂) at position 2.
- A 4-methylphenyl sulfonyl group (-SO₂-C₆H₄-CH₃) at position 3.
Its molecular formula is C₂₈H₂₇N₃O₅S₂, with a molecular weight of 549.66 g/mol and a calculated LogP of 4.68, indicating moderate lipophilicity . The InChIKey (IJJGDLXWIBIJMW-UHFFFAOYSA-N) and spectroscopic data (e.g., UV/Vis, NMR) confirm its structural identity .
Synthesis and Purification
Synthetic routes involve coupling reactions, such as diazo-coupling or sulfonylation, followed by purification via silica gel column chromatography (e.g., eluting with 4% MeOH in DCM) .
Applications
The compound is analyzed using reverse-phase HPLC with acetonitrile/water/phosphate buffers, suggesting applications in analytical chemistry or pharmaceutical quality control . Its structural analogs (e.g., sulfonamide derivatives) exhibit inhibitory activity against enzymes like human neutrophil elastase (hNE), though the target compound’s activity depends on substituent interactions with residues like His57 and Ser214 .
Properties
CAS No. |
68227-75-8 |
|---|---|
Molecular Formula |
C13H13NO5S2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-amino-4-(4-methylphenyl)sulfonylbenzenesulfonic acid |
InChI |
InChI=1S/C13H13NO5S2/c1-9-2-4-10(5-3-9)20(15,16)13-7-6-11(8-12(13)14)21(17,18)19/h2-8H,14H2,1H3,(H,17,18,19) |
InChI Key |
FBQWWILKAOYQGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)S(=O)(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-
General Synthetic Strategy
The synthesis of Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]- typically involves sulfonation and sulfonylation reactions starting from benzene derivatives or substituted anilines. The key steps include:
- Sulfonation of aromatic rings using sulfur trioxide or fuming sulfuric acid to introduce sulfonic acid groups.
- Sulfonylation reactions where sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) react with amine groups to form sulfonamide linkages.
- Amino group introduction or protection/deprotection steps to ensure correct substitution patterns on the aromatic ring.
Industrial processes often employ controlled temperature and pressure conditions, with catalysts or bases to facilitate the reactions and improve selectivity.
Detailed Synthetic Routes
Sulfonylation of Amino-Substituted Benzene Derivatives
One common approach is the reaction of 3-amino-4-methylphenyl derivatives with 4-methylbenzenesulfonyl chloride under alkaline conditions to form the sulfonylamino linkage. This reaction is typically performed in an organic solvent with a base such as sodium hydroxide or triethylamine to scavenge the hydrochloric acid byproduct.
- Reaction conditions: Ambient to moderate temperature (20–60 °C), solvent such as dichloromethane or tetrahydrofuran, base present.
- Outcome: Formation of 3-amino-4-[(4-methylphenyl)sulfonyl]aniline intermediates.
Sulfonation of Benzene Rings
Sulfonation to introduce sulfonic acid groups on the benzene ring is achieved using sulfur trioxide or fuming sulfuric acid. This step is carefully controlled to avoid over-sulfonation or side reactions.
- Typical conditions: Sulfur trioxide gas or oleum at temperatures ranging from 0 to 100 °C.
- Purification: Removal of excess sulfonating agents by washing, pH adjustment, and phase separation.
Protection and Deprotection Strategies
In multi-step syntheses involving sensitive amino groups, protection with benzyloxycarbonyl (Cbz) or other amino protecting groups is employed. After sulfonylation and sulfonation, deprotection is achieved via hydrogenation or acid treatment to yield the free amino compound.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Sulfonylation | 4-methylbenzenesulfonyl chloride, base (e.g., NaOH) | Control pH 6–10, temperature 20–60 °C |
| Sulfonation | Sulfur trioxide or fuming sulfuric acid | Temperature 0–100 °C, controlled addition |
| Protection of amino groups | Benzyloxycarbonyl chloride (Cbz-Cl), base | Protects amino groups during sulfonation |
| Deprotection | Hydrogenation or acid treatment | Removes protecting groups, yields free amine |
| Purification | Washing, filtration, crystallization | Removes residual reagents and byproducts |
In-Depth Research Findings and Characterization
Spectroscopic Characterization
- Infrared Spectroscopy (IR): Characteristic absorptions include N–H stretching (~3327 cm⁻¹), S=O stretching (~1065–1172 cm⁻¹), and aromatic C=C stretching (~1500–1600 cm⁻¹).
- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR spectra confirm the aromatic protons and carbons, sulfonyl group environment, and amino substituents.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight (~342.4 g/mol) confirm the molecular formula.
Summary Table of Preparation Routes from Literature
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to form sulfinic acids.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Nitrobenzenesulfonic acids.
Reduction: Sulfinic acids and amines.
Substitution: Halogenated and nitrated derivatives of benzenesulfonic acid.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]- is C13H13N1O4S1, with a molecular weight of approximately 342.4 g/mol. The synthesis typically involves sulfonation reactions using sulfur trioxide and fuming sulfuric acid under controlled conditions to ensure high yield and purity.
Key Features:
- Sulfonamide Linkage: This compound features a sulfonamide group that enhances its reactivity.
- Stability: Its structure contributes to stability, making it suitable for various applications.
Research indicates that benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]- exhibits potential biological activity, particularly as an inhibitor of human neutrophil elastase. This enzyme is crucial in inflammatory processes, suggesting its relevance in treating conditions such as Acute Respiratory Distress Syndrome (ARDS).
Mechanism of Action:
- The compound binds to the active site of human neutrophil elastase, inhibiting its activity and reducing inflammation and tissue damage.
Applications in Scientific Research
-
Medicinal Chemistry:
- The compound’s ability to inhibit enzymes makes it a candidate for drug development aimed at inflammatory diseases.
- Studies have shown its effectiveness in modulating biological pathways related to inflammation.
- Analytical Chemistry:
- Cosmetic Formulations:
Industrial Applications
Benzenesulfonic acid derivatives are often employed in the production of specialty chemicals. Their unique chemical properties allow for diverse applications:
| Application Area | Details |
|---|---|
| Chemical Synthesis | Used as intermediates in the synthesis of more complex organic molecules. |
| Enzyme Inhibition Studies | Important for studying enzyme-ligand interactions and understanding biochemical pathways. |
| Cosmetics | Contributes to formulation stability and efficacy in topical products. |
Case Studies
-
Inhibition of Neutrophil Elastase:
- A study demonstrated that benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]- effectively inhibited human neutrophil elastase activity in vitro, showing promise for therapeutic applications against inflammatory diseases.
- Cosmetic Formulation Development:
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The amino and sulfonyl groups play a crucial role in binding to active sites, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Comparison with Similar Compounds
Structural Analogs in the Benzenesulfonic Acid Family
*Estimated LogP values based on substituent contributions.
Key Differences :
- Lipophilicity : The target compound’s 4-methylphenyl sulfonyl group increases LogP (4.68) compared to simpler analogs like sulfanilic acid (LogP ~ -0.89), enhancing membrane permeability but reducing water solubility .
- Thermodynamic Stability : Sulfanilic acid’s solid-state stability (ΔfH°solid: -612.3 kJ/mol) exceeds that of the target compound, which lacks reported thermodynamic data .
Enzyme Inhibitors with Sulfonyl Groups
Mechanistic Insights :
The target compound’s 4-methylphenyl sulfonyl group occupies hydrophobic pockets in enzymes but lacks the electrophilic reactivity needed for covalent inhibition (unlike SuEFx-1) . This limits its potency compared to covalent inhibitors.
Azo-Linked Benzenesulfonic Acids
Functional Contrast :
Biological Activity
Benzenesulfonic acid, specifically the compound 3-amino-4-[(4-methylphenyl)sulfonyl]-, is a sulfonamide derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-
- CAS Number : [1327-63-5]
- Molecular Formula : C13H15N1O4S2
- Molecular Weight : 315.39 g/mol
The biological activity of benzenesulfonic acid derivatives often involves their interaction with specific biological targets, including enzymes and receptors. The sulfonamide group can participate in various biochemical pathways, potentially leading to:
- Enzyme Inhibition : Compounds like this may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : They can bind to receptors, altering physiological responses.
Antimicrobial Activity
Research has indicated that benzenesulfonic acid derivatives possess significant antimicrobial properties. A study demonstrated that sulfonamide compounds exhibit varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 μg/mL to 12.5 μg/mL, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .
Anticancer Potential
Benzenesulfonic acid derivatives have been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and caspase activation. For example, a derivative was found to significantly reduce cell viability in breast cancer cells at concentrations as low as 10 μM .
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antibacterial activity of benzenesulfonic acid derivatives.
- Methodology : Various concentrations were tested against Staphylococcus aureus and Escherichia coli.
- Results : The compounds showed significant inhibition with MIC values ranging between 3.12 μg/mL and 12.5 μg/mL, demonstrating potential for development into new antibacterial agents.
-
Cytotoxicity in Cancer Cells :
- Objective : To assess the cytotoxic effects of benzenesulfonic acid derivatives on cancer cell lines.
- Methodology : Breast cancer cell lines were treated with varying concentrations of the compound.
- Results : Significant reductions in cell viability were observed at concentrations starting from 10 μM, indicating potential use in cancer therapy .
Data Table
| Biological Activity | Target Organism/Cell Line | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 3.12 - 12.5 | Effective against Gram-positive bacteria |
| Antibacterial | Escherichia coli | 3.12 - 12.5 | Effective against Gram-negative bacteria |
| Anticancer | Breast Cancer Cells | ≥10 | Induces apoptosis and reduces cell viability |
Q & A
What are the optimal synthetic routes and reaction conditions for synthesizing 3-amino-4-[(4-methylphenyl)sulfonyl]benzenesulfonic acid?
Basic Research Question
The synthesis typically involves sulfonylation and diazo-coupling steps. Key variables include solvent choice (e.g., ethanol or glacial acetic acid), reaction temperature (reflux conditions), and stoichiometric ratios of precursors like p-hydrazinobenzenesulfonamide hydrochloride. For example, refluxing in ethanol with acetic acid as a catalyst for 7 hours yields intermediates, monitored via TLC . Optimizing purification (e.g., recrystallization from ethanol) improves purity. Methodological adjustments, such as substituting electron-withdrawing groups on aryl precursors, can enhance reaction efficiency .
How can advanced spectroscopic and crystallographic techniques characterize this compound’s structural and electronic properties?
Basic Research Question
Methodological Approach:
- NMR and Mass Spectrometry : Confirm molecular structure via H/C NMR shifts (e.g., sulfonyl group signals at ~110-130 ppm) and high-resolution MS for molecular ion peaks .
- Thermal Analysis : Differential scanning calorimetry (DSC) determines decomposition temperatures, while thermogravimetric analysis (TGA) assesses stability under heating .
- X-ray Crystallography : Resolve crystal packing using SHELX programs (e.g., SHELXL for refinement). For example, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
What challenges arise in resolving crystal structures of sulfonamide derivatives, and how can they be addressed?
Advanced Research Question
Crystallization difficulties often stem from conformational flexibility or solvent inclusion. Using SHELXD for phase determination and SHELXE for density modification improves solution accuracy. For twinned crystals, twin-law refinement in SHELXL is critical. Hirshfeld surface analysis (e.g., in ) identifies dominant interactions, guiding solvent selection for co-crystallization . High-resolution data (≤1.0 Å) minimizes model bias, while disorder modeling accounts for flexible substituents.
How do solvent polarity and pH influence the solubility and reactivity of this sulfonic acid derivative?
Advanced Research Question
Solubility is pH-dependent due to the sulfonic acid group’s ionization (). In aqueous basic conditions (pH >7), the deprotonated form enhances solubility but may reduce electrophilicity. Polar aprotic solvents (e.g., DMF) stabilize intermediates during coupling reactions. Contrastingly, nonpolar solvents (e.g., toluene) favor crystalline precipitation. Methodological adjustments, such as sodium salt formation (e.g., monosodium salt in ), improve bioavailability in biological assays .
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
Advanced Research Question
SAR studies focus on modifying the sulfonyl and amino groups. For example:
- Sulfonyl Group : Introducing electron-withdrawing substituents (e.g., -CF) increases metabolic stability.
- Amino Group : Acetylation or alkylation modulates hydrogen-bonding capacity, affecting enzyme inhibition (e.g., glycogen synthase kinase 3 interactions in ).
Docking simulations (e.g., AutoDock Vina) predict binding affinities to target proteins, validated via enzymatic assays .
How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?
Advanced Research Question
Discrepancies often arise from impurities or varying analytical conditions. Strategies include:
- Reproducing Methods : Standardizing solvent purity and reaction time (e.g., strict 7-hour reflux in ).
- Cross-Validation : Comparing NMR data with computational predictions (e.g., DFT-calculated chemical shifts).
- Batch Analysis : Using HPLC-MS to quantify byproducts and adjust stoichiometry .
What computational strategies predict the compound’s interaction with biological targets?
Advanced Research Question
Methodology:
- Molecular Dynamics (MD) : Simulate binding stability over 100-ns trajectories (e.g., GROMACS).
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electron transfer in enzyme active sites.
- Pharmacophore Modeling : Identify critical interaction points (e.g., sulfonyl oxygen as hydrogen-bond acceptor). Experimental validation via surface plasmon resonance (SPR) confirms computed binding constants .
What mechanistic insights explain this compound’s inhibitory effects on specific enzymes?
Advanced Research Question
The sulfonamide group acts as a zinc-binding motif in metalloenzymes (e.g., carbonic anhydrase). Competitive inhibition is confirmed via Lineweaver-Burk plots. For kinases (e.g., GSK-3β), the 4-methylphenyl group occupies hydrophobic pockets, while the sulfonyl moiety stabilizes transition states. Isozyme selectivity is assessed using recombinant protein assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
